molecular formula C26H33FN4O3 B2933962 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide CAS No. 877633-10-8

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide

Cat. No. B2933962
CAS RN: 877633-10-8
M. Wt: 468.573
InChI Key: PEVUQLZDSBYRSU-UHFFFAOYSA-N
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Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C26H33FN4O3 and its molecular weight is 468.573. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuropharmacological Research

Compounds with structural features similar to the described molecule have been investigated for their neuropharmacological potential. For instance, derivatives of fluoropyridin and furan-2-ylmethyl oxalamide have been studied for their roles as PET tracers for serotonin 5-HT(1A) receptors and as ligands in Cu-catalyzed coupling reactions, respectively. Such compounds are promising candidates for in vivo quantification of 5-HT(1A) receptors in neuropsychiatric disorders (Gonzalo García et al., 2014; Subhajit Bhunia et al., 2017).

Development of PET Radioligands

The development of PET radioligands for imaging serotonin receptors and other neural targets is a significant area of research. Compounds with piperazine and fluorophenyl groups have been synthesized and evaluated for their suitability as PET imaging agents. These studies contribute to the advancement of diagnostic tools for neuroinflammation and neurodegenerative diseases (H. Lee et al., 2022).

Antidepressant and Antianxiety Potential

Research on compounds incorporating furan-2-yl and piperazine moieties has explored their antidepressant and antianxiety effects. These studies involve synthesizing novel derivatives and evaluating their pharmacological activities, demonstrating the potential of such compounds in treating psychiatric disorders (J. Kumar et al., 2017).

Pharmacokinetic Improvements

Investigations into the defluorination of fluorophenyl-piperazine derivatives and their impact on pharmacokinetics are crucial. Studies have shown that inhibiting defluorination can enhance the visualization of radioligand binding to brain receptors, offering insights into improving the efficacy of radioligands for PET imaging (Y. Ryu et al., 2007).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33FN4O3/c27-21-9-4-5-10-22(21)30-14-16-31(17-15-30)23(24-11-6-18-34-24)19-29-26(33)25(32)28-13-12-20-7-2-1-3-8-20/h4-7,9-11,18,23H,1-3,8,12-17,19H2,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVUQLZDSBYRSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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